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Compound of Interest

Compound Name: 3-Ethyl-4-methylhexane

Cat. No.: B15343676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

branched alkane, 3-Ethyl-4-methylhexane (CAS: 3074-77-9). The information presented

herein is intended to support research and development activities by offering detailed spectral

analysis and the methodologies for their acquisition. This document adheres to stringent data

presentation and visualization standards to ensure clarity and ease of comparison for scientific

professionals.

Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through

fragmentation patterns.

Data Presentation
The electron ionization (EI) mass spectrum of 3-Ethyl-4-methylhexane is characterized by a

molecular ion peak and a series of fragment ions. The most abundant fragments provide

insights into the stability of the resulting carbocations.
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m/z Relative Intensity (%) Proposed Fragment

43 100 [C₃H₇]⁺

57 95 [C₄H₉]⁺

71 50 [C₅H₁₁]⁺

85 30 [C₆H₁₃]⁺

99 10 [C₇H₁₅]⁺

128 5 [C₉H₂₀]⁺ (Molecular Ion)

Data sourced from NIST WebBook.[1][2]

Experimental Protocol
The mass spectrum was obtained using an electron ionization source coupled with a mass

analyzer. While specific instrumental parameters for this exact spectrum are not detailed in the

public database, a general protocol for the mass spectrometry of alkanes is as follows:

Sample Introduction: The liquid sample is introduced into the instrument, typically via a gas

chromatograph (GC-MS) for separation and purification before ionization.

Ionization: The sample is bombarded with a beam of electrons, typically at 70 eV, causing

the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

Fragmentation: The high internal energy of the molecular ion leads to fragmentation,

breaking covalent bonds to form smaller, more stable carbocations and neutral radicals.

Cleavage is often favored at points of branching due to the increased stability of tertiary and

secondary carbocations.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or magnetic sector) which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.
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Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing

a characteristic "fingerprint" that can be used for functional group identification.

Data Presentation
The gas-phase IR spectrum of 3-Ethyl-4-methylhexane is dominated by absorptions

corresponding to C-H stretching and bending vibrations.

Wavenumber (cm⁻¹) Assignment

2850-3000 C-H stretch (from CH₃ and CH₂ groups)

1450-1470 C-H bend (scissoring)

1370-1380 C-H bend (from CH₃ groups)

Data sourced from NIST WebBook.[1][3]

Experimental Protocol
The provided spectrum is a gas-phase measurement. A general procedure for obtaining a gas-

phase IR spectrum is as follows:

Sample Preparation: A small amount of the liquid sample is vaporized into an evacuated gas

cell. The cell is equipped with windows transparent to IR radiation, such as NaCl or KBr.

IR Analysis: A beam of infrared radiation is passed through the gas cell.

Spectral Acquisition: A detector measures the amount of radiation that passes through the

sample at each wavenumber. The resulting spectrum is a plot of absorbance or

transmittance versus wavenumber. For Fourier-transform infrared (FTIR) spectroscopy, an

interferometer is used to modulate the IR beam, and the resulting interferogram is

mathematically converted to a spectrum using a Fourier transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Due to the lack of publicly available experimental NMR data for 3-Ethyl-4-
methylhexane, the following data has been generated using validated prediction algorithms.

This data should be used as an estimation and for reference purposes only.

¹³C-NMR Data (Predicted)
Chemical Shift (ppm) Carbon Assignment

~11.5 CH₃ (from ethyl group)

~14.2 CH₃ (from methyl group)

~23.0 CH₂ (from ethyl group)

~29.5 CH₂ (in hexane chain)

~34.0 CH (methine at C4)

~41.0 CH (methine at C3)

~10.0 - 45.0 Remaining CH₂ and CH₃ carbons

¹H-NMR Data (Predicted)
Chemical Shift
(ppm)

Multiplicity Integration Proton Assignment

~0.8-0.9 Triplet/Doublet 9H CH₃ groups

~1.1-1.4 Multiplet 10H CH₂ groups

~1.5-1.7 Multiplet 1H CH (methine) groups

Experimental Protocol (General for ¹H and ¹³C NMR)
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent

(e.g., CDCl₃) to avoid solvent signals in the ¹H-NMR spectrum. A small amount of a

reference standard, typically tetramethylsilane (TMS), is added to provide a reference signal

at 0 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15343676?utm_src=pdf-body
https://www.benchchem.com/product/b15343676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15343676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Analysis: The sample tube is placed in the NMR spectrometer, which subjects it to a

strong magnetic field.

Data Acquisition: The sample is irradiated with radiofrequency pulses, which excite the

atomic nuclei. As the nuclei relax, they emit signals that are detected and recorded as a free

induction decay (FID).

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

resulting spectrum shows the chemical shifts, multiplicities, and integrations of the different

nuclei in the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 3-Ethyl-4-methylhexane.
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Caption: Workflow for spectroscopic analysis of 3-Ethyl-4-methylhexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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